molecular formula C11H9F3N2O B1320583 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide CAS No. 566926-08-7

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide

Cat. No.: B1320583
CAS No.: 566926-08-7
M. Wt: 242.2 g/mol
InChI Key: SPCRNPZHLOULGI-UHFFFAOYSA-N
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Description

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide is an organic compound with the molecular formula C11H9F3N2O and a molecular weight of 242.20 g/mol . This compound is characterized by the presence of a cyano group, a trifluoromethyl group, and an acetamide moiety. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide typically involves the reaction of 4-(trifluoromethyl)benzylamine with cyanoacetic acid or its derivatives. One common method includes the following steps:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic substitution: Common reagents include alkyl halides and bases such as sodium hydride.

    Condensation reactions: Reagents such as aldehydes, ketones, and acidic or basic catalysts are used.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are employed.

Major Products Formed

Scientific Research Applications

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide involves its interaction with specific molecular targets and pathways. The cyano group and trifluoromethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Cyano-N-(4-(trifluoromethyl)benzyl)acetamide is unique due to the presence of both the cyano and trifluoromethyl groups, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-cyano-N-[[4-(trifluoromethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3N2O/c12-11(13,14)9-3-1-8(2-4-9)7-16-10(17)5-6-15/h1-4H,5,7H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPCRNPZHLOULGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNC(=O)CC#N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80594755
Record name 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

566926-08-7
Record name 2-Cyano-N-{[4-(trifluoromethyl)phenyl]methyl}acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80594755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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